molecular formula C₁₈H₂₃D₃O B1663837 beta-Apo-13-carotenone D3 CAS No. 86530-28-1

beta-Apo-13-carotenone D3

Cat. No. B1663837
CAS RN: 86530-28-1
M. Wt: 261.4 g/mol
InChI Key: UBTNVRPIHJRBCI-UUTGIGQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Apo-13-carotenone D3, also known as D’Orenone D3, is a naturally occurring beta-apocarotenoid . It functions as an antagonist of RXRα . It is identified as an enzymatic cleavage product of beta-carotene in homogenates of intestinal mucosa of rats .


Molecular Structure Analysis

The molecular formula of Beta-Apo-13-carotenone D3 is C18H26O . It has an average mass of 258.398 Da and a monoisotopic mass of 258.198364 Da .


Physical And Chemical Properties Analysis

Beta-Apo-13-carotenone D3 has a molecular weight of 258.40 . It appears as an oil with a light yellow to yellow color . It is soluble in DMSO at a concentration of 110 mg/mL .

Scientific Research Applications

1. Regulation of Retinoid X Receptor Transcriptional Activity

β-Apo-13-carotenone is known to function as an antagonist of the retinoid X receptor (RXR). It inhibits the transactivation of RXRα, a key receptor in the nuclear receptor family, without interfering with coactivator binding, unlike other known antagonists. This compound induces the formation of a transcriptionally silent RXR tetramer, representing a novel mechanism of antagonism in RXR regulation (Sun et al., 2013).

2. Enzymatic Cleavage Product of β-Carotene

β-Apo-13-carotenone is identified as an enzymatic cleavage product of β-carotene, derived from the incubation of β-carotene with various intestinal mucosa homogenates. It is produced alongside β-apo-14'-carotenal under specific conditions, demonstrating an enzymatic excentric cleavage mechanism (Tang et al., 1991).

3. Antagonism of Retinoic Acid Receptors

β-Apo-13-carotenone, as a naturally occurring eccentric cleavage product of provitamin A β-carotene, functions as an antagonist of retinoic acid receptors (RARs). This antagonism is significant as it might explain the negative health effects associated with high doses of β-carotene. The compound competes directly with retinoic acid for high affinity binding to purified RARs (Eroglu et al., 2012).

properties

IUPAC Name

(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNVRPIHJRBCI-UUTGIGQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Apo-13-carotenone D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Apo-13-carotenone D3
Reactant of Route 2
beta-Apo-13-carotenone D3
Reactant of Route 3
Reactant of Route 3
beta-Apo-13-carotenone D3
Reactant of Route 4
beta-Apo-13-carotenone D3
Reactant of Route 5
Reactant of Route 5
beta-Apo-13-carotenone D3
Reactant of Route 6
beta-Apo-13-carotenone D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.